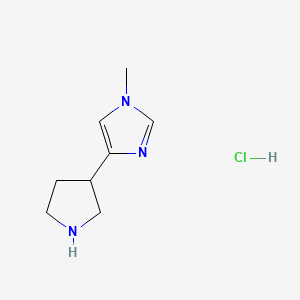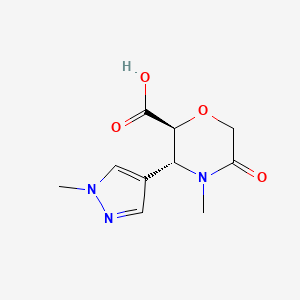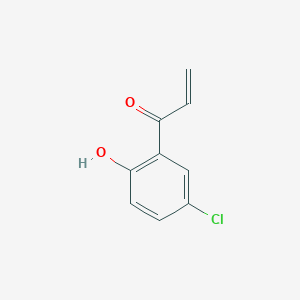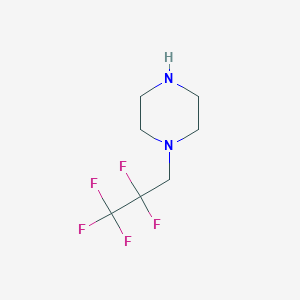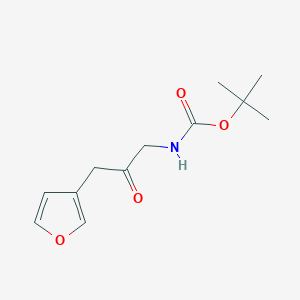
tert-Butyl (3-(furan-3-yl)-2-oxopropyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl N-[3-(furan-3-yl)-2-oxopropyl]carbamate: is an organic compound that belongs to the class of carbamates. This compound is characterized by the presence of a furan ring, a carbamate group, and a tert-butyl group. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[3-(furan-3-yl)-2-oxopropyl]carbamate typically involves the reaction of tert-butyl carbamate with a furan derivative. One common method is the palladium-catalyzed cross-coupling reaction, where tert-butyl carbamate reacts with aryl halides in the presence of a base such as cesium carbonate and a solvent like 1,4-dioxane .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: tert-Butyl N-[3-(furan-3-yl)-2-oxopropyl]carbamate undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives with different functional groups.
Reduction: The carbonyl group in the compound can be reduced to form alcohols.
Substitution: The carbamate group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can react with the carbamate group under mild conditions.
Major Products Formed:
Oxidation: Furan derivatives with hydroxyl or carbonyl groups.
Reduction: Alcohols or amines.
Substitution: Carbamate derivatives with different substituents.
Wissenschaftliche Forschungsanwendungen
Chemistry: tert-Butyl N-[3-(furan-3-yl)-2-oxopropyl]carbamate is used as a building block in organic synthesis. It is involved in the synthesis of various heterocyclic compounds and can be used to introduce carbamate groups into molecules .
Biology: In biological research, this compound is used to study enzyme-catalyzed reactions involving carbamates. It can also serve as a model compound for studying the metabolism of carbamates in living organisms.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of enzyme inhibitors and prodrugs. Its carbamate group can be used to modify the pharmacokinetic properties of drug molecules.
Industry: In the industrial sector, tert-butyl N-[3-(furan-3-yl)-2-oxopropyl]carbamate is used in the production of polymers and coatings. It can also be used as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of tert-butyl N-[3-(furan-3-yl)-2-oxopropyl]carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on enzymes or proteins, leading to inhibition or modification of their activity. The furan ring can participate in π-π interactions with aromatic residues in proteins, enhancing the binding affinity of the compound.
Vergleich Mit ähnlichen Verbindungen
tert-Butyl carbamate: A simpler carbamate compound without the furan ring.
tert-Butyl N-methylcarbamate: A carbamate with a methyl group instead of the furan ring.
tert-Butyl (tetrahydro-2-oxo-3-furanyl)carbamate: A furan derivative with a similar structure.
Uniqueness: tert-Butyl N-[3-(furan-3-yl)-2-oxopropyl]carbamate is unique due to the presence of both the furan ring and the carbamate group This combination allows it to participate in a wide range of chemical reactions and makes it a versatile building block in organic synthesis
Eigenschaften
Molekularformel |
C12H17NO4 |
|---|---|
Molekulargewicht |
239.27 g/mol |
IUPAC-Name |
tert-butyl N-[3-(furan-3-yl)-2-oxopropyl]carbamate |
InChI |
InChI=1S/C12H17NO4/c1-12(2,3)17-11(15)13-7-10(14)6-9-4-5-16-8-9/h4-5,8H,6-7H2,1-3H3,(H,13,15) |
InChI-Schlüssel |
DRXBUKQSPDQLLW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NCC(=O)CC1=COC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


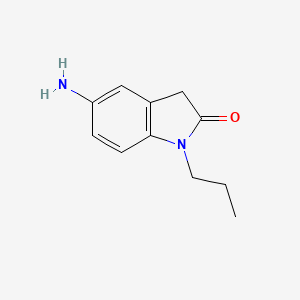
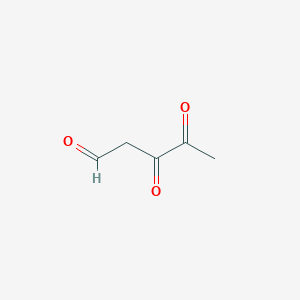
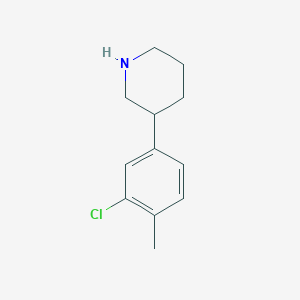
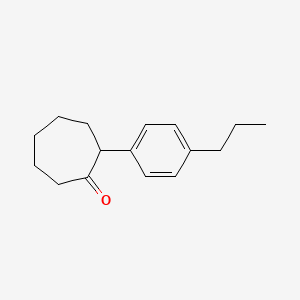
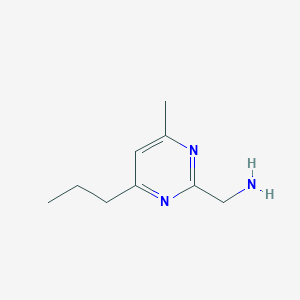
![3-Benzyl-6$l^{6}-thia-3-azabicyclo[3.2.1]octane-6,6,8-trione](/img/structure/B13531490.png)
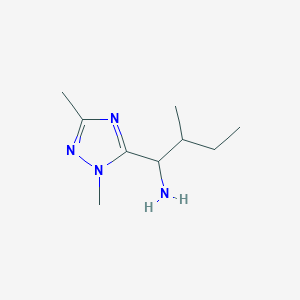
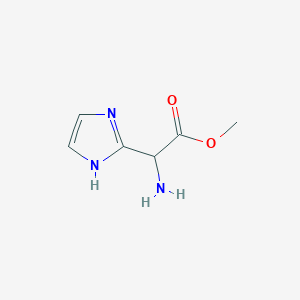
![1,1-Dimethyl-3-[1,2,4]triazol-1-yl-propylamine](/img/structure/B13531510.png)
![2-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}phenylsulfurofluoridate](/img/structure/B13531517.png)
